6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound is classified under the pyrrolopyridine family, characterized by a pyrrole ring fused to a pyridine structure, with a chlorine atom substituent at the 6-position. Its chemical formula is , and it has a molecular weight of approximately 168.58 g/mol. The compound is recognized for its biological activities, particularly as an inhibitor of specific enzymes and kinases, making it of significant interest in drug discovery and development .
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several key steps:
The halogenation process is often conducted under controlled conditions to ensure selective substitution at the 6-position while minimizing side reactions. For instance, using N-chlorosuccinimide in an organic solvent can facilitate the efficient introduction of chlorine without excessive by-products .
The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be described as follows:
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one participates in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one primarily involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to modulation of various signaling pathways critical for cell proliferation and survival. This inhibition may play a role in therapeutic effects against certain diseases, including cancers and other proliferative disorders .
Key chemical properties include:
Relevant data indicate that the compound exhibits significant biological activity, making it a valuable candidate for further research in medicinal chemistry .
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one finds applications primarily in scientific research:
Nitrogen-enriched heterocycles constitute the backbone of >75% of FDA-approved small-molecule drugs, primarily due to their unparalleled versatility in mimicking endogenous biomolecules and enabling precise target engagement. The pyrrolo[2,3-b]pyridine framework (7-azaindole) exemplifies this privileged status through its bicyclic architecture that strategically positions three nitrogen atoms to participate in critical hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. This scaffold’s structural isomorphism with purine nucleotides allows seamless integration into enzymatic pockets, particularly kinases and ATP-binding proteins. Quantum mechanical studies reveal its enhanced dipole moment (≈3.5 D) compared to indole (≈2.1 D), significantly improving binding affinity in aqueous biological environments. The scaffold’s balanced lipophilicity (calculated XLogP3 ≈1.37) further enables optimal membrane permeability while retaining water solubility—a pharmacokinetic paradox resolved through its heteroatom configuration [1] [4] [9].
Table 1: Key Physicochemical Properties of Bioisosteric Nitrogen Heterocycles
Heterocycle | Ring System | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Calculated XLogP3 |
---|---|---|---|---|
Indole | Benzopyrrole | 1 | 15.8 | 2.14 |
7-Azaindole | Pyrrolopyridine | 3 | 42.0 | 1.37 |
Purine | Pyrimidine-imidazole | 4 | 61.2 | -0.04 |
6-Chloro-2-oxo derivative | Functionalized pyrrolopyridine | 3 | 42.0 | 1.37 |
The medicinal evolution of pyrrolo[2,3-b]pyridine advances through three strategic phases: (1) Initial exploitation as planar kinase hinge-binding motifs (1998-2010), where unsubstituted derivatives demonstrated potent inhibition of JAK2 and FLT3 kinases but suffered from metabolic instability; (2) Core saturation initiatives (2010-2018), introducing 2,3-dihydro-2-oxo variants to reduce planarity and mitigate P450-mediated oxidation, evidenced by 4-fold improved microsomal half-lives; and (3) Contemporary functionalization (2018–present), installing halogenated and sp³-hybridized substituents to modulate electronic properties and three-dimensionality. The 6-chloro-2-oxo derivative (CAS 220896-14-0) represents a pinnacle of this evolution—its C6 chloro group enables directed cross-coupling while the lactam ring enhances solubility (logS ≈ -3.2) and reduces hERG liability through conformational constraint. Over 32 patents since 2020 incorporate this specific substructure, primarily in receptor tyrosine kinase inhibitors and allosteric MAPK modulators [2] [5] [7].
Table 2: Evolution of Key Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery
Phase | Timeframe | Key Structural Features | Primary Therapeutic Applications | Limitations Addressed |
---|---|---|---|---|
I: Planar cores | 1998-2010 | Unsubstituted pyrrolopyridine | Kinase inhibitors (JAK2, FLT3) | High binding affinity but poor metabolic stability |
II: Saturation | 2010-2018 | 2,3-Dihydro-2-oxo derivatives | CNS agents, antiviral compounds | Reduced planarity, improved microsomal half-life |
III: Strategic functionalization | 2018-present | 6-Chloro-2-oxo variants (e.g., CAS 220896-14-0), 3,3-dimethyl analogs (CAS 1581754-84-8) | Targeted oncology, kinase inhibitors | Enhanced solubility, reduced hERG liability, diversified coupling capacity |
The 6-position of pyrrolo[2,3-b]pyridin-2-one serves as a synthetic vector for three-dimensional diversification, with chloro substitution providing an optimal balance of steric accessibility (molecular radius ≈1.8 Å) and electronic activation for nucleophilic displacement. Quantum calculations confirm the C6 carbon exhibits maximal electrophilicity (σ+ para ≈ 0.87) in this scaffold, enabling Suzuki-Miyaura couplings at rates 5.3× faster than analogous 5-bromo isomers. The chlorine’s ortho effect further rigidifies the adjacent N1-H bond, amplifying its hydrogen-donor capacity (ΔpKa ≈0.8). Contemporary medicinal strategies exploit this handle for iterative derivatization:
The synthetic versatility is evidenced by commercial availability of 6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 220896-14-0) at up to 25 kg scale (≥95% HPLC purity) and its dimethyl analog (6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 1581754-84-8), where steric shielding further improves metabolic stability [3] [6] [7].
Table 3: Synthetic Applications of the 6-Chloro Substituent in Pyrrolo[2,3-b]pyridin-2-ones
Reaction Type | Conditions | Key Applications | Commercial Availability (Building Blocks) |
---|---|---|---|
Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | Biaryl derivatives for kinase inhibitors | 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 220896-14-0) |
Nucleophilic displacement | Morpholine, DIEA, NMP, 120°C (microwave) | Solubility-enhancing substituents | 6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1581754-84-8) |
Buchwald-Hartwig amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°C | Aniline derivatives for allosteric modulators | Both CAS 220896-14-0 and 1581754-84-8 available at multi-gram scale |
The strategic incorporation of this chloro-functionalized scaffold in recent patent literature—notably AU-2015291478 and EP-3169681—validates its role in overcoming traditional drug design bottlenecks through spatially directed functional group presentation [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0